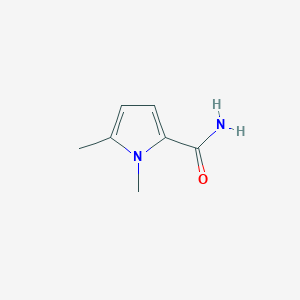

1,5-dimethyl-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUHTITMWZCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrrole 2 Carboxamide and Its Precursors

Direct Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxamide

The most straightforward routes to 1,5-dimethyl-1H-pyrrole-2-carboxamide involve the functional group transformation of precursors that already contain the 1,5-dimethyl-1H-pyrrole core. These methods focus on converting a carboxylic acid or its ester derivative at the C2 position into the desired primary amide.

Aminolysis Approaches from Corresponding Esters

Aminolysis is a chemical reaction in which an ester is converted into an amide by reaction with ammonia or an amine. For the synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxamide, this involves the reaction of a corresponding ester, such as ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, with ammonia. This process can be performed using various sources of ammonia under different conditions.

Biocatalytic methods have emerged as efficient alternatives for this transformation. For instance, enzymes like Candida antarctica lipase B have been shown to effectively mediate the ammonolysis of pyrrole (B145914) esters. nih.gov In such processes, ammonium (B1175870) carbamate can serve as the ammonia donor, and the reaction can be driven to high yield by removing byproducts like ethanol and carbon dioxide. nih.gov While conventional chemical routes might yield 57-64%, biocatalytic approaches can increase the yield to as high as 98%. nih.gov Another approach involves heating the pyrrole ester with an amine in a suitable solvent like absolute ethanol. researchgate.net

Table 1: Comparison of Aminolysis Methods for Pyrrole Esters

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Aminolysis | Pyrrole ester, Ammonia/Amine, Solvent (e.g., Ethanol) | Heating under reflux | Simple setup, readily available reagents | Can require harsh conditions, moderate yields |

| Biocatalytic Ammonolysis | Pyrrole ester, Candida antarctica lipase B, Ammonium carbamate | Mild temperatures, removal of byproducts | High yields (up to 98%), environmentally friendly, high selectivity | Requires specific enzymes, may have longer reaction times |

Amidation Reactions of Pyrrole-2-carboxylic Acid Derivatives

Direct amidation of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is another key synthetic route. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by an amine or ammonia. This is achieved using coupling agents. google.com

A variety of coupling agents can be employed for this purpose. Traditional reagents like dicyclohexylcarbodiimide (DCC) are effective but can be expensive and have poor atom economy. nih.gov More modern and efficient coupling agents include bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and cyclic alkyltriphosphonate anhydrides. google.comznaturforsch.com The reaction involves mixing the pyrrole carboxylic acid with the amine in an inert solvent in the presence of the coupling agent and a base to yield the final carboxamide. google.com This method is highly versatile and is a cornerstone of medicinal chemistry for creating amide bonds. nih.gov

Pyrrole Ring Formation Strategies Applicable to 1,5-Dimethyl Substitution Patterns

Knorr Pyrrole Synthesis and Mechanistic Adaptations

The Knorr pyrrole synthesis is a widely used reaction that traditionally involves the condensation of an α-amino-ketone with a β-ketoester or a similar compound with an electron-withdrawing group adjacent to a carbonyl. wikipedia.org The reaction proceeds at room temperature, often catalyzed by zinc and acetic acid. wikipedia.org A significant challenge is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are typically prepared in situ from the corresponding oxime. wikipedia.org

The classic Knorr synthesis results in an N-unsubstituted pyrrole. To achieve the 1,5-dimethyl substitution pattern, a subsequent N-alkylation step would be required. However, a closely related method, the Paal-Knorr synthesis , provides a more direct route. The Paal-Knorr reaction synthesizes pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org By using methylamine as the primary amine, the N-methyl group (the "1-substituent") can be directly incorporated into the pyrrole ring during its formation. The choice of the 1,4-dicarbonyl precursor would determine the substitution at other positions, including the required methyl group at C5. The reaction typically occurs under neutral or weakly acidic conditions. organic-chemistry.org

Table 2: Key Features of Knorr and Paal-Knorr Syntheses

| Synthesis | Starting Materials | Key Feature for 1,5-Dimethyl Pattern |

|---|---|---|

| Knorr Synthesis | α-Amino-ketone and β-ketoester | Forms a polysubstituted pyrrole core; requires subsequent N-methylation. wikipedia.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound and a primary amine | Allows direct incorporation of the N-methyl group by using methylamine as the amine source. wikipedia.orgorganic-chemistry.org |

Barton–Zard Synthesis and its Application in Pyrrole Core Construction

The Barton–Zard synthesis is an effective method for creating pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org The reaction mechanism involves a Michael-type addition, followed by a 5-endo-dig cyclization and elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org

This synthesis is versatile and has been applied to the creation of complex polypyrrolic structures like porphyrins. wikipedia.org The substituents on the final pyrrole ring are determined by the structure of the starting nitroalkene and isocyanide. Similar to the Knorr synthesis, the standard Barton-Zard reaction produces an N-H pyrrole. Therefore, to obtain the target 1,5-dimethyl-1H-pyrrole-2-carboxamide, the synthesis would need to be designed to produce the 5-methyl pyrrole core, which would then undergo N-methylation in a separate step.

Van Leusen Reaction for Substituted Pyrroles

The Van Leusen reaction is a powerful tool for synthesizing pyrroles via a [3+2] cycloaddition. The reaction involves p-toluenesulfonylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone, ester, amide, or nitrile. nih.gov The reaction is typically carried out in the presence of a base, like sodium hydride. mdpi.com

The versatility of the Van Leusen reaction stems from the wide range of available Michael acceptors, allowing for the synthesis of a diverse array of substituted pyrroles. nih.gov The substituents on the C3 and C4 positions of the resulting pyrrole are derived from the Michael acceptor. As with the previously mentioned ring-forming strategies, the Van Leusen reaction typically yields an N-unsubstituted pyrrole. To achieve the desired 1,5-dimethyl substitution pattern, a suitable Michael acceptor would be chosen to install the C5-methyl group (or a precursor), followed by a subsequent N-methylation step to add the methyl group to the pyrrole nitrogen.

Cyclization Reactions Involving Hydrazone Intermediates

The formation of the pyrrole ring through cyclization reactions that involve hydrazone intermediates is a significant synthetic strategy. One notable method is the Piloty–Robinson pyrrole synthesis, which traditionally involves the reaction of two equivalents of an aldehyde with hydrazine. wikipedia.org This reaction proceeds through a di-imine intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by ring closure and the elimination of ammonia to yield a pyrrole substituted at the 3 and 4 positions. wikipedia.org

While the classic Piloty-Robinson synthesis is a foundational method, modern adaptations and related reactions have expanded the utility of hydrazone intermediates for pyrrole synthesis. For instance, novel pyrrole-based carbohydrazides and hydrazones can be synthesized and subsequently utilized. nih.gov The synthesis of hydrazones can be achieved by reacting a pyrrole hydrazide with substituted pyrrole aldehydes in an acetic acid medium. nih.gov

Another relevant approach is the Paal-Knorr pyrrole synthesis, which is a well-established method for constructing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, often under acidic conditions. mdpi.com This methodology can be adapted to use hydrazides. For example, a necessary hydrazide can be synthesized through hydrazinolysis of a corresponding ester, which is then used to form the target hydrazones. mdpi.com

One-Pot Multicomponent Protocols for Pyrrole Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized pyrroles. epa.gov These reactions combine three or more reactants in a single step to form a complex product, thereby avoiding the need to isolate intermediates. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of polysubstituted pyrrole derivatives. A notable example is the three-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminopyridin derivatives in the presence of arylglyoxals, which proceeds at room temperature in dichloromethane to afford high yields of functionalized pyrroles. researchgate.net Another efficient one-pot synthesis involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov

The Van Leusen pyrrole synthesis is another powerful MCR that utilizes tosylmethyl isocyanide (TosMIC). This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene under basic conditions is a common method for producing pyrrole derivatives. mdpi.comnih.gov The versatility of MCRs allows for the creation of a diverse library of pyrrole compounds by varying the starting materials. nih.govresearchgate.net

| Multicomponent Reaction | Reactants | Key Features | Resulting Pyrrole |

| Three-Component Reaction | Dialkyl acetylenedicarboxylates, triphenylphosphine, 2-aminopyridin derivatives, arylglyoxals | Room temperature, neutral conditions, high yields. researchgate.net | Polysubstituted pyrroles |

| Three-Component Reaction | α-Hydroxyketones, oxoacetonitriles, primary amines | Selective formation of N-substituted derivatives. nih.gov | N-substituted 2,3,5-functionalized 3-cyanopyrroles |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), electron-deficient alkenes | [3+2] cycloaddition, basic conditions. mdpi.comnih.gov | Substituted pyrroles |

| Four-Component Synthesis | Aldehydes, N-(sulfonamido)-acetophenones, activated methylene compounds | One-pot, formation of tetra- and penta-substituted pyrroles. nih.gov | Polysubstituted 2-aminopyrroles |

Regioselective Functionalization for 1,5-Dimethyl Installation

The precise installation of the two methyl groups and the carboxamide function at the desired positions on the pyrrole ring is crucial for the synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxamide. This requires careful regioselective functionalization strategies.

Strategies for Methyl Group Introduction onto the Pyrrole Ring

The introduction of methyl groups onto the pyrrole ring can be achieved through various methods, with the regioselectivity depending on the reaction conditions and the nature of the pyrrole substrate.

For the N-methylation at the 1-position, a common approach involves the deprotonation of the N-H bond of a pyrrole precursor using a suitable base, followed by quenching with an electrophilic methylating agent like iodomethane. wikipedia.org The choice of the metal counterion can influence the site of alkylation; more ionic bonds (with Li, Na, K) tend to favor N-alkylation. wikipedia.org

C-methylation, specifically at the 5-position, can be more challenging due to the inherent reactivity of the pyrrole ring, which typically favors electrophilic substitution at the C2 position. wikipedia.org However, regioselectivity can be controlled. One strategy involves the use of protecting groups to block more reactive positions, directing the methylation to the desired carbon. Another approach is directed metallation, where a substituent on the pyrrole ring directs a metalating agent to an adjacent position, which can then be reacted with a methyl electrophile.

Recent advancements have also explored enzymatic methods for regioselective methylation, such as the use of S-adenosyl methionine (SAM)-dependent methyltransferases, which can offer high stereo- and regioselectivity. nih.gov

Directed Introduction of the Carboxamide Moiety at C2

The introduction of a carboxamide group at the C2 position of the pyrrole ring is a key step. The most prevalent method for forming the pyrrole-2-carboxamide bond is through the reaction of an amine with a pyrrole-2-carboxylic acid derivative. rsc.org

A common strategy involves the use of pyrrole acid chloride surrogates, such as 2-(trichloroacetyl)pyrroles. These compounds are effective because the trichloromethyl group acts as a good leaving group, facilitating the smooth formation of the amide bond. rsc.org The precursor, 2-(trichloroacetyl)pyrrole, can be obtained by heating pyrrole with trichloroacetyl chloride. rsc.org

Alternatively, the carboxamide can be introduced via a directed ortho-metalation approach. researchgate.net This involves the use of a directing group on the pyrrole ring to guide a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C2 position selectively. The resulting lithiated species can then be quenched with a suitable electrophile to introduce the carboxamide functionality or a precursor to it. researchgate.net

Optimization of Reaction Conditions for Yield and Purity in 1,5-Dimethyl-1H-pyrrole-2-carboxamide Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters.

For cyclization reactions, key parameters to optimize include the choice of catalyst (if any), solvent, temperature, and reaction time. For instance, in the Paal-Knorr synthesis, while mineral acids are traditionally used, alternative solid acid catalysts are being explored to improve reaction conditions. mdpi.com

In multicomponent reactions, the stoichiometry of the reactants is a crucial factor. Fine-tuning the ratios of the starting materials can significantly impact the yield and prevent the formation of side products. Solvent selection is also important; for example, some MCRs can be performed under solvent-free conditions, which offers environmental benefits. researchgate.net

For regioselective functionalization steps, the choice of base, solvent, and temperature can heavily influence the outcome. In methylation reactions, the nature of the base and the solvent can determine whether N- or C-alkylation occurs. wikipedia.org Similarly, in directed metalation, the temperature is often critical, with reactions frequently carried out at very low temperatures (e.g., -78 °C) to ensure selectivity. researchgate.net

The purification of the final product is also an important consideration. Optimization may involve exploring different crystallization solvents or chromatographic conditions to achieve the desired purity.

| Reaction Step | Parameters to Optimize | Potential Impact |

| Cyclization | Catalyst, solvent, temperature, reaction time | Improved yield, reduced reaction time, milder conditions. mdpi.com |

| Multicomponent Reaction | Reactant stoichiometry, solvent, temperature | Higher yield, minimized side products, greener synthesis. researchgate.net |

| N-Methylation | Base, solvent, temperature, methylating agent | Selectivity for N-alkylation over C-alkylation. wikipedia.org |

| C-Methylation | Directing group, base, temperature, electrophile | Regioselectivity for the desired carbon position. |

| Carboxamide Formation | Coupling agent, solvent, temperature, purification method | High conversion, ease of purification, improved purity. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 1,5 Dimethyl 1h Pyrrole 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and constitution of organic molecules. A multi-faceted approach, including one- and two-dimensional techniques, provides a complete picture of the proton and carbon framework of 1,5-dimethyl-1H-pyrrole-2-carboxamide.

The ¹H NMR spectrum provides information on the chemical environment of each proton and their connectivity through spin-spin coupling. Based on the analysis of closely related structures, such as 1,5-dimethyl-1H-pyrrole-2-carbonitrile and various N-substituted pyrrole-2-carboxamides, the expected chemical shifts (δ) and coupling patterns for 1,5-dimethyl-1H-pyrrole-2-carboxamide in a solvent like CDCl₃ are predicted as follows. nih.govnih.govbmrb.io

The two protons on the pyrrole (B145914) ring, H3 and H4, form an AX spin system and are expected to appear as doublets due to three-bond (³J) coupling. chemicalbook.com The H3 proton is anticipated to be downfield relative to H4 due to the deshielding effect of the adjacent electron-withdrawing carboxamide group. The methyl group at the C5 position (C5-CH₃) and the methyl group on the nitrogen atom (N1-CH₃) are expected to appear as sharp singlets as they have no adjacent protons to couple with. The protons of the primary amide (-NH₂) typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature. mdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~5.5 - 7.5 | Broad Singlet | - |

| H3 | ~6.6 - 6.8 | Doublet | ³J(H3-H4) ≈ 3.5 - 4.0 |

| H4 | ~6.0 - 6.2 | Doublet | ³J(H4-H3) ≈ 3.5 - 4.0 |

| N1-CH₃ | ~3.8 - 4.0 | Singlet | - |

| C5-CH₃ | ~2.2 - 2.4 | Singlet | - |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The assignments can be predicted by examining data from analogous structures like N,N-dimethyl-1H-pyrrole-2-carboxamide and other substituted pyrroles. nih.govnih.govorganicchemistrydata.org

The carbonyl carbon (C=O) of the carboxamide group is expected to have the most downfield chemical shift, typically appearing in the 160-170 ppm range. wisc.edu The quaternary carbons of the pyrrole ring, C2 and C5, will be deshielded, with C2 being more deshielded due to its attachment to the carboxamide group. The protonated carbons, C3 and C4, will appear further upfield. The methyl carbons (N1-CH₃ and C5-CH₃) are expected at the highest field, typically below 40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162 - 165 |

| C5 | ~138 - 142 |

| C2 | ~128 - 132 |

| C3 | ~115 - 118 |

| C4 | ~107 - 110 |

| N1-CH₃ | ~35 - 38 |

| C5-CH₃ | ~12 - 15 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling relationships. For 1,5-dimethyl-1H-pyrrole-2-carboxamide, the key correlation would be an off-diagonal cross-peak connecting the signals of H3 and H4, confirming their vicinal relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J-coupling). It would show clear cross-peaks for:

H3 with C3

H4 with C4

The N1-CH₃ protons with the N1-methyl carbon

The C5-CH₃ protons with the C5-methyl carbon

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations include:

N1-CH₃ protons to the C2 and C5 carbons of the pyrrole ring.

C5-CH₃ protons to the C5 and C4 carbons.

H3 proton to the C2, C4, and C5 carbons, as well as the carbonyl carbon (C=O).

H4 proton to the C2, C3, and C5 carbons.

-NH₂ protons to the carbonyl carbon (C=O) and the C2 carbon.

These combined 2D NMR data would provide unambiguous confirmation of the entire molecular structure of 1,5-dimethyl-1H-pyrrole-2-carboxamide.

To complement and validate the predicted NMR data, computational methods are employed. Density Functional Theory (DFT) is a powerful tool for predicting NMR shielding constants, which can be converted into chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for these calculations. mdpi.com

The typical procedure involves:

Geometry Optimization: The molecule's 3D structure is first optimized using a selected DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311G(d,p)). mdpi.com

NMR Calculation: A single-point energy calculation is then performed on the optimized geometry using a different functional and basis set combination known to provide high accuracy for NMR predictions (e.g., ωB97X-D or WP04 with the 6-311++G(2d,p) basis set). mdpi.com

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as it often improves the accuracy of the predicted chemical shifts by simulating the bulk solvent environment. mdpi.com

The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these computationally derived chemical shifts with experimental or predicted values provides a high degree of confidence in the structural assignment. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding framework of a molecule. Each peak in the spectrum corresponds to a specific molecular vibration, such as stretching or bending. nih.gov

The FTIR and Raman spectra of 1,5-dimethyl-1H-pyrrole-2-carboxamide would be characterized by vibrations originating from the pyrrole ring and the carboxamide functional group. Analysis of pyrrole, substituted pyrroles, and various amides allows for the assignment of these characteristic modes. researchgate.netresearchgate.netnist.govresearchgate.net

Carboxamide Group Vibrations:

N-H Stretching: Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.

C=O Stretching (Amide I): A strong, intense absorption band is expected around 1650-1680 cm⁻¹, which is characteristic of the carbonyl stretch in a primary amide.

N-H Bending (Amide II): A significant band around 1600-1640 cm⁻¹ arises from the in-plane bending of the N-H bonds.

Pyrrole Ring and Substituent Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Ring Stretching (C=C and C-N): Multiple bands in the 1400-1550 cm⁻¹ region are characteristic of the stretching vibrations within the pyrrole ring. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the ring C-H bonds occur at lower frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -CONH₂ | ~3350 | Medium |

| N-H Symmetric Stretch | -CONH₂ | ~3180 | Medium |

| Aromatic C-H Stretch | Pyrrole Ring | ~3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | -CONH₂ | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | -CONH₂ | 1600 - 1640 | Medium-Strong |

| C=C Ring Stretch | Pyrrole Ring | 1450 - 1550 | Medium |

| C-N Ring Stretch | Pyrrole Ring | 1350 - 1450 | Medium |

Analysis of Intermolecular Hydrogen Bonding Signatures

The presence of the carboxamide functional group in 1,5-dimethyl-1H-pyrrole-2-carboxamide makes it a prime candidate for forming significant intermolecular hydrogen bonds. The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of 1,5-dimethyl-1H-pyrrole-2-carboxamide and elucidating its structure through analysis of its fragmentation patterns. The molecular formula for the compound is C₇H₁₀N₂O, corresponding to a molecular weight of approximately 138.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 138.

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the ring. nih.govarkat-usa.org For 1,5-dimethyl-1H-pyrrole-2-carboxamide, the fragmentation pathways would likely involve the carboxamide and methyl groups. Common fragmentation patterns for amides include α-cleavage. The most predictable fragmentation pathways would include:

Loss of the amino group (-NH₂): This would lead to the formation of an acylium ion [M-NH₂]⁺.

Cleavage of the entire carboxamide group (-CONH₂): This would result in a fragment corresponding to the 1,5-dimethyl-pyrrole cation.

Loss of a methyl radical (-CH₃): Cleavage of one of the methyl groups from either the N1 or C5 position could occur, leading to an [M-CH₃]⁺ ion.

The analysis of these characteristic fragment ions allows for the confirmation of the different structural components of the molecule. chemguide.co.uk

Table 1: Proposed Major Mass Spectrometry Fragments for 1,5-Dimethyl-1H-pyrrole-2-carboxamide

| Proposed Fragment | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₇H₁₀N₂O]⁺ | 138 |

| Loss of Amino Radical | [C₇H₈NO]⁺ | 122 |

| Loss of Methyl Radical | [C₆H₇N₂O]⁺ | 123 |

| 1,5-dimethylpyrrole Cation | [C₆H₈N]⁺ | 94 |

| Acylium Ion | [CH₃CH₂CO]⁺ | 57 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is an aromatic heterocycle and constitutes the primary chromophore in 1,5-dimethyl-1H-pyrrole-2-carboxamide. Aromatic systems typically exhibit strong absorption in the UV region due to π → π* electronic transitions. researchgate.net

For pyrrole derivatives, the position and intensity of the absorption maxima are influenced by the nature and position of substituents on the ring. researchgate.net The carboxamide and dimethyl groups on the pyrrole ring act as auxochromes, which can modify the absorption characteristics of the pyrrole chromophore. Computational studies on similar pyrrole structures using Time-Dependent Density Functional Theory (TD-DFT) help in predicting and interpreting these electronic transitions and UV-Vis spectra. researchgate.nettandfonline.com It is expected that 1,5-dimethyl-1H-pyrrole-2-carboxamide would display characteristic absorption bands in the UV region consistent with its substituted aromatic pyrrole structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for 1,5-dimethyl-1H-pyrrole-2-carboxamide is not detailed in the available literature, extensive studies on closely related pyrrole carboxamides and esters provide a strong basis for predicting its solid-state architecture. uni-regensburg.demdpi.com

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters define the fundamental repeating unit of the crystal lattice. For example, the related compound methyl 1H-pyrrole-2-carboxylate was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com These parameters are unique to a specific crystalline form of a compound and are determined from the diffraction pattern of a single crystal.

Table 2: Illustrative Crystal Data for a Related Pyrrole Derivative (methyl 1H-pyrrole-2-carboxylate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5448(2) |

| b (Å) | 5.4641(1) |

| c (Å) | 14.7330(3) |

| β (°) | 100.419(2) |

| Volume (ų) | 597.36(2) |

| Z (Molecules/Unit Cell) | 4 |

Data for methyl 1H-pyrrole-2-carboxylate is provided for illustrative purposes. mdpi.com

Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction allows for the precise measurement of geometric parameters within the molecule. These experimental values can be compared with theoretical values and data from similar structures to understand bonding and conformational preferences. In the analog 1-methylpyrrole-2-carboxamide, the C=O bond length is observed to be between 1.221 Å and 1.259 Å, depending on its involvement in hydrogen bonding. uni-regensburg.de The geometry of the pyrrole ring is expected to be largely planar, with bond lengths and angles characteristic of aromatic heterocyclic systems. The torsional angle between the plane of the pyrrole ring and the amide substituent is a key conformational parameter.

Table 3: Typical Bond Lengths Expected in Pyrrole Carboxamide Structures

| Bond | Typical Length (Å) |

| C=O (Amide) | 1.22 - 1.26 |

| C-N (Amide) | 1.32 - 1.35 |

| C-C (Pyrrole) | 1.37 - 1.44 |

| C-N (Pyrrole) | 1.35 - 1.38 |

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The supramolecular architecture, or how molecules are arranged in the crystal, is dictated by intermolecular forces. nih.gov As discussed previously, the most significant interaction for 1,5-dimethyl-1H-pyrrole-2-carboxamide is expected to be the N-H···O hydrogen bonds formed between the amide groups of adjacent molecules.

Conformational Analysis in the Crystalline State

Information regarding the specific conformational properties of 1,5-dimethyl-1H-pyrrole-2-carboxamide in the solid, crystalline phase is not available in published crystallographic literature. Detailed analysis, including the generation of data tables for bond lengths, angles, and intermolecular interactions, requires experimental data from X-ray crystallography, which has not been reported for this specific compound.

Computational and Quantum Chemical Investigations of 1,5 Dimethyl 1h Pyrrole 2 Carboxamide

Ab Initio Methods (e.g., MP2) for High-Level Electronic Structure and Interaction Energy Calculations

Ab initio quantum chemistry methods provide a foundational framework for understanding the electronic structure and intermolecular interactions of molecules like 1,5-dimethyl-1H-pyrrole-2-carboxamide from first principles, without reliance on empirical parameters. Among these, Møller-Plesset second-order perturbation theory (MP2) is a well-regarded method for incorporating electron correlation, which is crucial for accurately describing noncovalent interactions.

Computational studies on the closely related N,1-dimethyl-1H-pyrrol-2-carboxyamide have utilized various levels of theory, including MP2, to analyze its properties. researchgate.net Such methods are essential for calculating the potential energy surfaces and interaction energies that govern molecular behavior. For instance, the MP2 method, often used with reasonably large basis sets, can provide reliable calculations of interaction energies in dimers and clusters. unipi.it

A specialized approach, mp2mod, has been developed to deliver results comparable to high-level CCSD(T) calculations extrapolated to a complete basis set (CBS) but at a significantly lower computational cost. unipi.it This method involves tuning the polarization exponents in smaller basis sets like 6-31G** to align with reference energies. unipi.it This approach has demonstrated excellent agreement with CCSD(T)/CBS reference data for various aromatic heterocycles, showing a standard deviation of less than 0.3 kcal/mol, making it a powerful tool for exploring intermolecular energy landscapes. unipi.it These high-level calculations are critical for understanding phenomena such as π-π stacking, hydrogen bonding, and other noncovalent forces that dictate the supramolecular chemistry of pyrrole (B145914) derivatives. unipi.it

The table below illustrates typical interaction energies for pyrrole dimers in different configurations, calculated using high-level ab initio methods. These values provide insight into the types of interactions that 1,5-dimethyl-1H-pyrrole-2-carboxamide might engage in.

| Configuration | Interaction Energy (kcal/mol) | Method |

|---|---|---|

| T-shaped (N–H⋯π) | -4.50 | CCSD(T)/CBS |

| Parallel-displaced | -3.80 | CCSD(T)/CBS |

| Antiparallel | -2.50 | CCSD(T)/CBS |

Computational Prediction of Spectroscopic Parameters (e.g., GIAO-NMR, Vibrational Frequencies, UV-Vis Electronic Transitions)

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental signals, confirm molecular structures, and understand the electronic and vibrational characteristics of compounds like 1,5-dimethyl-1H-pyrrole-2-carboxamide.

GIAO-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts. nih.govmdpi.com It is often employed with Density Functional Theory (DFT) methods, such as B3LYP. mdpi.com For accurate predictions, the choice of the functional, basis set, and solvent model is critical. Studies have shown that methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, combined with a polarizable continuum model (PCM) for solvation, yield high accuracy. nih.gov The predicted chemical shifts for protons on the pyrrole ring and methyl groups, as well as for the carbons in the heterocyclic system and carboxamide group, can be correlated with experimental data to confirm structural assignments. nih.gov

| Atom | Typical Calculated Chemical Shift (ppm) | Method |

|---|---|---|

| Pyrrole NH | ~10.5 - 12.0 | GIAO-DFT |

| Pyrrole CH | ~6.0 - 7.5 | GIAO-DFT |

| N-CH₃ | ~3.5 - 4.1 | GIAO-DFT |

| C-CH₃ | ~2.1 - 2.5 | GIAO-DFT |

| Carboxamide C=O | ~160 - 170 | GIAO-DFT |

Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) are crucial for assigning fundamental modes of vibration. Harmonic frequency calculations using DFT methods (e.g., B3LYP) are routine but often show systematic errors compared to experimental results. researchgate.net To achieve higher accuracy, anharmonic computations using methods like second-order vibrational perturbation theory (VPT2) are employed. researchgate.net Anharmonic corrections can reduce the average error significantly, providing predictions that are in close agreement with experimental data. researchgate.net For pyrrole derivatives, key vibrational modes include N-H stretching, C-H stretching, C=O stretching of the carboxamide, and various ring deformation modes. mdpi.comresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3400 - 3500 | Stretching of the pyrrole N-H bond |

| C-H Stretch (Aromatic) | ~3100 - 3200 | Stretching of C-H bonds on the pyrrole ring |

| C=O Stretch | ~1650 - 1680 | Stretching of the carboxamide carbonyl group |

| N-H Bend | ~1550 - 1600 | Bending of the carboxamide N-H bonds |

| Ring Stretch | ~1400 - 1500 | Stretching vibrations within the pyrrole ring |

UV-Vis Electronic Transitions: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region arises from the transition of electrons from occupied to unoccupied molecular orbitals. libretexts.org For aromatic and heteroaromatic compounds like 1,5-dimethyl-1H-pyrrole-2-carboxamide, the most significant transitions are typically π → π* transitions involving the conjugated system of the pyrrole ring. researchgate.net Time-dependent DFT (TD-DFT) is the most common computational method for predicting electronic transition energies (absorption wavelengths, λmax) and oscillator strengths (absorption intensities). researchgate.net The calculations can reveal how substituents like the methyl and carboxamide groups influence the HOMO-LUMO energy gap and, consequently, the absorption spectrum. libretexts.org

| Transition Type | Calculated λmax (nm) | Description |

|---|---|---|

| π → π | ~250 - 300 | Electronic transition within the pyrrole conjugated system |

| n → π | >300 (often weak) | Transition involving non-bonding electrons on oxygen or nitrogen |

Computational Analysis of Conformational Preferences and Rotational Barriers

The biological activity and physical properties of flexible molecules are often governed by their conformational preferences and the energy barriers to rotation around single bonds. For 1,5-dimethyl-1H-pyrrole-2-carboxamide, a key conformational feature is the rotation around the C2-C(O) bond connecting the pyrrole ring to the carboxamide group.

Computational studies on the analogous N,1-dimethyl-1H-pyrrol-2-carboxyamide have explored this rotational profile using DFT (B3LYP) and MP2 methods with various basis sets. researchgate.net The calculations reveal the relative energies of different conformers and the transition states that separate them. The torsional energy profile for rotation around the aryl-amide bond shows distinct energy minima and maxima. researchgate.net

For N,1-dimethyl-1H-pyrrol-2-carboxyamide (Py-C), the global minimum energy conformation is planar (dihedral angle of 0°), which is stabilized by a hydrogen bond between the amide proton and the nitrogen atom of the pyrrole ring. researchgate.net A second, local minimum exists at a dihedral angle of 180°. researchgate.net The rotational barrier is influenced by steric and electronic factors. For instance, steric repulsion between the amide group and the adjacent methyl group on the pyrrole ring can significantly impact the energy landscape. researchgate.net The calculated energy barrier for rotation through the transition state at a ~90° dihedral angle is substantial, indicating a relatively rigid connection between the ring and the carboxamide substituent under normal conditions. researchgate.net

| Compound Analog | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| N,1-dimethyl-1H-pyrrol-2-carboxyamide | 0 | 0.00 | Global Minimum (H-bonded) |

| N,1-dimethyl-1H-pyrrol-2-carboxyamide | ~90 | ~10.5 | Transition State |

| N,1-dimethyl-1H-pyrrol-2-carboxyamide | 180 | ~2.0 | Local Minimum |

These computational analyses are crucial for understanding how the molecule adopts specific shapes, which is fundamental to its interaction with biological targets or its packing in a crystal lattice. nih.gov

Chemical Reactivity and Derivatization Strategies for 1,5 Dimethyl 1h Pyrrole 2 Carboxamide

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the delocalization of the nitrogen atom's lone pair of electrons, which increases the electron density of the ring system. pearson.com This makes it significantly more reactive than benzene. pearson.com In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (σ-complex) is better stabilized by resonance, allowing for the delocalization of the positive charge over three atoms. echemi.comstackexchange.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. echemi.comstackexchange.com

Regioselectivity Dictated by 1,5-Dimethyl and Carboxamide Substituents

In 1,5-dimethyl-1H-pyrrole-2-carboxamide, the regioselectivity of subsequent electrophilic substitutions is governed by the combined electronic effects of the three substituents on the two available positions, C3 and C4.

1-Methyl Group : This N-alkyl group is electron-donating through an inductive effect, activating the entire ring towards electrophilic attack.

5-Methyl Group : This C-alkyl group is also electron-donating via induction and hyperconjugation, further activating the ring, particularly the adjacent C4 position.

2-Carboxamide (B11827560) Group : This group is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and resonance effects. quora.com Electron-withdrawing groups deactivate the pyrrole ring and direct incoming electrophiles to the "meta" position, which in this case is the C4 position.

The cumulative effect of these substituents strongly favors electrophilic substitution at the C4 position. The activating effects of the two methyl groups counteract the deactivating effect of the carboxamide group, ensuring the reaction proceeds, while the directing effects of both the 5-methyl group (ortho) and the 2-carboxamide group (meta) converge on the C4 position. Therefore, electrophiles are predominantly directed to C4. This is consistent with observations in similar systems, where an electron-withdrawing group at C2 directs nitration towards the C4 position. researchgate.net

Halogenation Reactions (e.g., Bromination at C4 of related carbonitriles)

Halogenation of the 1,5-dimethyl-1H-pyrrole-2-carboxamide ring is a key method for introducing further functional handles. Consistent with the directing effects discussed above, halogenation is expected to occur selectively at the C4 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for this purpose under mild conditions.

For instance, the chlorination of a closely related compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate, with N-chlorosuccinimide has been shown to yield the 4-chloro derivative, illustrating the powerful directing influence that leads to substitution at this position. nih.gov The presence of halogen-substituted pyrrole-2-carboxamide moieties is integral to many bioactive natural products. nih.gov

Table 1: Regioselectivity in Halogenation of Substituted Pyrroles

| Pyrrole Substrate | Halogenating Agent | Position of Substitution | Reference |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | C4 | nih.gov |

| 1-Benzylpyrrole | Bromine | C3 (minor), C2/C5 (major) | researchgate.net |

| 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide | - | C3 and C4 are substituted | nih.gov |

Nitration and Other Electrophilic Additions

Nitration of the pyrrole ring introduces a nitro group, which can be a versatile precursor for other functional groups, such as amines. The reaction is typically carried out using a mixture of nitric acid and acetic anhydride. For 1,5-dimethyl-1H-pyrrole-2-carboxamide, the nitration is predicted to occur at the C4 position.

Studies on the nitration of analogous compounds, such as 1-methyl-2-pyrrolecarbonitrile, have shown that the electron-withdrawing cyano group at C2 directs the incoming nitro group to both the C4 and C5 positions. researchgate.net The 2-cyano group is described as being "meta"-directing toward the C4-position. researchgate.net In the case of 1,5-dimethyl-1H-pyrrole-2-carboxamide, the C5 position is blocked by a methyl group, thus reinforcing the selectivity for the C4 position. It is important to note that nitration can also occur on the amide nitrogen under certain conditions, as seen in the formation of N-Nitro-1H-pyrrole-2-carboxamide from pyrrole and N,N'-dinitrourea. nih.gov

Nucleophilic Reactions at the Carboxamide Carbonyl

The carboxamide functional group provides a second site for reactivity on the 1,5-dimethyl-1H-pyrrole-2-carboxamide molecule. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to derivatization of the amide itself.

Hydrolysis Mechanisms

The amide bond of 1,5-dimethyl-1H-pyrrole-2-carboxamide can be cleaved through hydrolysis to yield 1,5-dimethyl-1H-pyrrole-2-carboxylic acid and ammonia. This reaction can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and forming a tetrahedral intermediate. Subsequent proton transfers and elimination of an ammonium (B1175870) ion lead to the formation of the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis : In the presence of a strong base, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com This intermediate then collapses, eliminating an amide anion, which is a poor leaving group. chemistrysteps.com The reaction is driven forward by the subsequent irreversible acid-base reaction, where the newly formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt. libretexts.org This process is typically not catalytic as it consumes a full equivalent of the base. libretexts.org

Transamidation and Amidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine, releasing the original amine component (in this case, ammonia). wikipedia.org This reaction is generally challenging due to the low reactivity of the amide bond but can be facilitated by catalysts. nih.govthieme-connect.com It represents an atom-economical way to synthesize N-substituted derivatives from the primary 1,5-dimethyl-1H-pyrrole-2-carboxamide. thieme-connect.com

Modern methods for the transamidation of primary amides include:

Activation with Acetals : In-situ activation with N,N-dialkylformamide dimethyl acetals followed by treatment with a new amine in the presence of a Lewis acid catalyst.

Boron-Mediated Reactions : The use of boronic acids as catalysts can facilitate the exchange of the amine component. nih.gov

An alternative and more common strategy for creating N-substituted derivatives is to first hydrolyze the primary amide to the corresponding carboxylic acid, as described in section 5.2.1. The resulting 1,5-dimethyl-1H-pyrrole-2-carboxylic acid can then be activated and reacted with a wide variety of primary or secondary amines to form new secondary or tertiary amides. A common activation method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine. rsc.org This two-step sequence is a robust and versatile method for generating a library of N-substituted pyrrole-2-carboxamide derivatives. nih.govnih.gov

Table 2: Selected Methods for Amide Synthesis and Derivatization

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Transamidation | N,N-Dialkylformamide dimethyl acetals, Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄) | Secondary/Tertiary Amides | wikipedia.org |

| Transamidation | Boronic Acids | Secondary/Tertiary Amides | nih.gov |

| Amidation (from carboxylic acid) | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Secondary/Tertiary Amides | rsc.org |

Reactions Involving the Pyrrole Nitrogen (N1)

The nitrogen atom of the pyrrole ring in 1,5-dimethyl-1H-pyrrole-2-carboxamide is a key site for functionalization. While the methyl group at the N1 position sterically hinders some reactions, it also influences the electronic properties of the pyrrole ring, impacting its reactivity.

N-alkylation and N-acylation reactions are fundamental transformations for modifying the pyrrole nitrogen. In the case of 1,5-dimethyl-1H-pyrrole-2-carboxamide, the existing N-methyl group precludes direct N-alkylation or N-acylation at this position. However, these reactions are highly relevant for the synthesis of the parent compound and its analogs where the N1 position is unsubstituted. For instance, the synthesis of N-substituted pyrroles can be achieved through reactions with alkyl halides or acyl chlorides in the presence of a base. The choice of base and solvent is crucial for the success of these reactions.

In a broader context of pyrrole chemistry, N-acylation can also serve as a strategy to introduce functional groups that can be later removed or transformed. For example, an N-acyl group can act as a protecting group or as a precursor for other functionalities.

Pyrroles can participate as dienes in Diels-Alder [4+2] cycloaddition reactions, particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.org This enhances the dienic character of the pyrrole ring. While the N-methyl group in 1,5-dimethyl-1H-pyrrole-2-carboxamide is not strongly electron-withdrawing, cycloaddition reactions are still conceptually possible, though they may require forcing conditions or highly reactive dienophiles.

The reactivity of pyrroles in Diels-Alder reactions is often limited by their aromatic character. ucla.edu However, intramolecular Diels-Alder reactions of pyrrole derivatives have been shown to proceed with greater ease. ucla.edu For instance, a 1-pyrrolyl fumarate (B1241708) derivative was found to undergo a facile intramolecular Diels-Alder reaction. ucla.edu Furthermore, the use of Lewis acid catalysis or high-pressure techniques can enhance the yields of Diels-Alder reactions involving pyrroles. ucla.edu

It has also been reported that N-arylpyrroles can undergo cycloaddition reactions with benzynes generated from diaryliodonium salts, leading to the formation of bridged-ring amines in moderate to excellent yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |

| 1-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS, Toluene, rt | Diels-Alder adduct | 23% |

| N-Arylpyrroles | Diaryliodonium salts | Base | Bridged-ring amines | 35-96% |

| 2-Vinylpyrroles | Maleimides | Thermal | Octahydropyrrolo[3,4-e]indoles | Good yields |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura at C2)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for the arylation of heterocyclic compounds.

For 1,5-dimethyl-1H-pyrrole-2-carboxamide, a Suzuki-Miyaura coupling at the C2 position would require prior functionalization of this position with a suitable leaving group, such as a halogen. However, a more direct approach involves the C-H borylation of the pyrrole ring followed by a Suzuki coupling. This method has been successfully applied to the synthesis of 5-aryl-pyrrole-2-carboxylates from commercially available pyrrole-2-carboxylate esters without the need for N-H protection. nih.gov An iridium-catalyzed borylation of the C5 position of the pyrrole ring, followed by a palladium-catalyzed Suzuki coupling with aryl bromides, afforded the desired products in good to excellent yields. nih.gov

The Suzuki-Miyaura coupling has also been employed for the efficient arylation of SEM-protected pyrroles, demonstrating tolerance for a wide range of functionalities. nih.gov

| Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Yield |

| Methyl 1H-pyrrole-2-carboxylate (borylated at C5) | (Hetero)aryl bromides | Pd(OAc)₂/SPhos or Pd(PPh₃)₄ | 5-Aryl substituted pyrrole-2-carboxylates | Good to excellent |

| SEM-protected bromopyrroles | Arylboronic acids | Palladium catalyst | Aryl-substituted pyrroles | Moderate to excellent |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(Pyrrol-2-yl)indazoles | Good |

Oxidation and Reduction Chemistry of the Pyrrole Nucleus and Side Chains

The pyrrole ring is generally susceptible to oxidation, which can lead to the formation of various products, including pyrrolinones or polymeric materials, especially under acidic conditions. wikipedia.orgnih.gov The specific outcome of an oxidation reaction depends on the oxidant used and the substitution pattern of the pyrrole. For instance, regioselective oxidation of pyrrole-2-carboxaldehydes can yield 3,4-disubstituted 3-pyrrolin-2-ones. nih.gov

Reduction of the pyrrole ring is more challenging due to its aromatic character. wikipedia.org However, catalytic hydrogenation under forcing conditions can lead to the formation of pyrrolidines. The carboxamide side chain can also be reduced. For example, treatment with a strong reducing agent like lithium aluminum hydride would likely reduce the carboxamide to an amine.

A non-traditional method for the synthesis of pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes with formamides or amines, utilizing catalytic amounts of nBu₄NI and TBHP as oxidants. rsc.org This reaction is believed to proceed through the formation of pyrrole acyl radicals. rsc.org

Rational Design and Synthesis of Structurally Modified Analogues

The rational design and synthesis of analogues of 1,5-dimethyl-1H-pyrrole-2-carboxamide are driven by the search for compounds with improved biological activities or other desirable properties.

Modification of the substituents on the carboxamide nitrogen is a common strategy to explore the structure-activity relationships (SAR) of pyrrole-2-carboxamides. This can be achieved by synthesizing the corresponding pyrrole-2-carboxylic acid and then coupling it with a variety of amines using standard amide bond-forming reagents.

For example, a series of pyrrole-2-carboxamide derivatives were synthesized and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov The study revealed that attaching bulky substituents to the carboxamide nitrogen greatly improved the anti-tuberculosis activity. nih.gov Similarly, another study on pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides showed that the nature of the aryl substituent on the carboxamide influenced their activity as SARS-CoV-2-MPro inhibitors. nih.gov

| Starting Material | Reagents | Product | Application |

| Pyrrole-2-carboxylic acid | Various amines, coupling agents | N-substituted pyrrole-2-carboxamides | MmpL3 inhibitors for tuberculosis |

| 1-Benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | Aromatic amines, CDI | N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2-MPro inhibitors |

Functionalization at Pyrrole Ring Positions (C3, C4)

The pyrrole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. In the case of 1,5-dimethyl-1H-pyrrole-2-carboxamide, the existing substituents significantly influence the regioselectivity of such reactions. The N-methyl and C5-methyl groups are electron-donating, activating the ring towards electrophilic attack. Conversely, the C2-carboxamide group is electron-withdrawing, which deactivates the ring, particularly at the adjacent C3 position. This interplay of electronic effects generally directs incoming electrophiles to the C4 position, and to a lesser extent, the C3 position.

While specific studies on the functionalization of 1,5-dimethyl-1H-pyrrole-2-carboxamide at the C3 and C4 positions are not extensively documented in publicly available literature, the reactivity of closely related pyrrole derivatives provides a strong indication of the expected outcomes for various electrophilic substitution reactions.

Halogenation: The introduction of a halogen atom onto the pyrrole ring can be achieved using various halogenating agents. For instance, the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate, a structurally similar compound, has been successfully carried out at the C4 position using Selectfluor. nih.gov It is highly probable that 1,5-dimethyl-1H-pyrrole-2-carboxamide would react similarly. Bromination and chlorination are also anticipated to occur preferentially at the C4 position.

Nitration: The nitration of pyrrole derivatives can lead to the introduction of a nitro group, a versatile functional group for further transformations. Studies on the nitration of 1-methyl-2-pyrrolecarbonitrile, an analogue of the target compound, have shown that nitration occurs at both the 4- and 5-positions. Given that the C5 position is already substituted in 1,5-dimethyl-1H-pyrrole-2-carboxamide, nitration is expected to predominantly yield the 4-nitro derivative. The synthesis of N-nitro-1H-pyrrole-2-carboxamide has also been reported, indicating the feasibility of reactions involving nitrating agents with this class of compounds. nih.gov

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the pyrrole ring, which can serve as handles for further synthetic modifications. nsf.govresearchgate.net While direct acylation of 1,5-dimethyl-1H-pyrrole-2-carboxamide has not been specifically detailed, related studies on N-acylpyrroles suggest that acylation at the C3 or C4 position is achievable, with the regioselectivity being influenced by the specific reaction conditions and the nature of the acylating agent. nsf.gov

The following table summarizes the predicted outcomes of electrophilic substitution reactions on 1,5-dimethyl-1H-pyrrole-2-carboxamide based on the reactivity of analogous compounds.

| Reaction Type | Reagent Example | Predicted Major Product |

| Fluorination | Selectfluor | 4-Fluoro-1,5-dimethyl-1H-pyrrole-2-carboxamide |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carboxamide |

| Nitration | Nitric acid/Sulfuric acid | 4-Nitro-1,5-dimethyl-1H-pyrrole-2-carboxamide |

| Acylation | Acyl chloride/Lewis acid | 4-Acyl-1,5-dimethyl-1H-pyrrole-2-carboxamide |

Bioisosteric Replacements of the Carboxamide Functionality (e.g., carbothioamide)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a widely used strategy in drug design. The carboxamide group can be replaced by a variety of other functionalities, with the carbothioamide (or thioamide) group being a common bioisostere. This substitution can lead to altered physicochemical properties, such as lipophilicity, hydrogen bonding capability, and metabolic stability, which may translate to improved pharmacokinetic profiles or enhanced biological activity. biointerfaceresearch.com

The conversion of a carboxamide to a carbothioamide is typically achieved through thionation, most commonly using Lawesson's reagent. nih.gov This reaction involves the replacement of the carbonyl oxygen with a sulfur atom. While the specific synthesis of 1,5-dimethyl-1H-pyrrole-2-carbothioamide from its carboxamide precursor has not been detailed in dedicated research articles, the general applicability of Lawesson's reagent to a wide range of amides suggests that this transformation is synthetically feasible.

The rationale for considering the carbothioamide as a bioisostere for the carboxamide in this context is rooted in the potential for differential biological effects. For instance, studies on other heterocyclic systems have shown that the carbothioamide moiety can confer potent antibacterial activity. biointerfaceresearch.com A comparative analysis of the physicochemical properties of carboxamides and their corresponding carbothioamides often reveals an increase in lipophilicity and a change in hydrogen bonding patterns upon thionation, which can influence receptor binding and cell permeability.

The following table outlines a hypothetical comparison of properties between 1,5-dimethyl-1H-pyrrole-2-carboxamide and its carbothioamide bioisostere, based on general trends observed for such pairs.

| Property | 1,5-Dimethyl-1H-pyrrole-2-carboxamide | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂S |

| Molecular Weight | 138.17 g/mol | 154.24 g/mol |

| Hydrogen Bond Donor/Acceptor | Donor and Acceptor | Donor and Acceptor |

| Predicted Lipophilicity (LogP) | Lower | Higher |

| Potential Biological Activity | Varied (scaffold dependent) | Potential for enhanced or altered activity (e.g., antibacterial) |

Mechanistic Insights into Chemical Transformations Involving 1,5 Dimethyl 1h Pyrrole 2 Carboxamide

Experimental Kinetics and Reaction Pathway Delineation

While specific kinetic studies exclusively focused on the formation of 1,5-dimethyl-1H-pyrrole-2-carboxamide are not extensively documented in the literature, the primary route to its pyrrole (B145914) core, the Paal-Knorr synthesis, has been the subject of mechanistic investigations. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the pyrrole ring.

Experimental evidence suggests that the reaction proceeds through the formation of a hemiaminal intermediate. The rate-determining step is generally considered to be the subsequent intramolecular cyclization of this hemiaminal, followed by dehydration to yield the aromatic pyrrole ring wikipedia.orgresearchgate.netcolab.ws. The reaction is typically catalyzed by acids, which facilitate both the initial nucleophilic attack of the amine on the carbonyl group and the final dehydration step rgmcet.edu.inalfa-chemistry.com.

The reaction pathway can be delineated as follows:

Protonation of a carbonyl group: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl precursor, enhancing its electrophilicity.

Nucleophilic attack: The primary amine (methylamine) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

Hemiaminal formation: Proton transfer leads to the formation of a hemiaminal.

Cyclization: The nitrogen atom of the hemiaminal performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization is often the slowest step of the reaction.

Dehydration: The resulting cyclic intermediate undergoes a series of proton transfers and elimination of two water molecules to afford the stable aromatic pyrrole ring.

Kinetic studies on analogous Paal-Knorr reactions have shown that the nature of the amine and the dicarbonyl compound, as well as the reaction conditions, significantly influence the reaction rate. For instance, less basic aromatic amines generally exhibit slower reaction rates compared to more basic aliphatic amines rgmcet.edu.in.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the mechanism of the Paal-Knorr pyrrole synthesis, corroborating experimental findings. These studies have been instrumental in mapping the potential energy surfaces of the reaction and characterizing the structures of intermediates and transition states.

DFT calculations have confirmed that the reaction pathway involving the initial formation of a hemiaminal is energetically more favorable than an alternative pathway proceeding through an enamine intermediate researchgate.netcolab.ws. The calculations reveal that the cyclization of the hemiaminal intermediate has the highest activation energy barrier, thus identifying it as the rate-determining step researchgate.netcolab.ws.

For a model system analogous to the formation of the 1,5-dimethyl-1H-pyrrole core, the transition state for the cyclization step would involve a conformation where the nitrogen atom of the hemiaminal is positioned for optimal orbital overlap with the π* orbital of the second carbonyl group. The calculated geometries of these transition states typically show a partially formed N-C bond and elongation of the C=O bond of the participating carbonyl group.

While specific DFT studies on the formation of the carboxamide group at the 2-position of the pyrrole ring in this context are limited, computational investigations into the acylation of pyrroles provide relevant insights. The N-acylation of pyrroles has been studied computationally, and these studies can serve as a model for understanding the electronic effects on the reactivity of the pyrrole ring towards electrophilic substitution, which is a key step in introducing the carboxamide precursor .

Investigation of Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in the efficiency and outcome of chemical transformations involving 1,5-dimethyl-1H-pyrrole-2-carboxamide, particularly in the synthesis of its pyrrole core via the Paal-Knorr reaction.

Catalyst Effects:

A wide array of catalysts have been employed to promote the Paal-Knorr synthesis of pyrroles, ranging from Brønsted and Lewis acids to heterogeneous catalysts. The catalyst's primary role is to activate the dicarbonyl compound towards nucleophilic attack by the amine.

Brønsted Acids: Simple acids like acetic acid can accelerate the reaction rgmcet.edu.in. Stronger acids can also be effective, but at very low pH, the formation of furans can become a competing side reaction rgmcet.edu.in.

Lewis Acids: Metal triflates and other Lewis acids have been shown to be effective catalysts, often under solvent-free conditions rgmcet.edu.in.

Heterogeneous Catalysts: Solid acid catalysts such as silica-supported sulfuric acid, cellulose-supported sulfuric acid, and various zeolites offer advantages in terms of ease of separation and catalyst recycling rgmcet.edu.in. These catalysts provide acidic sites on their surface that facilitate the reaction. For example, silica-supported sulfuric acid has been shown to be a highly efficient catalyst for the Paal-Knorr reaction at room temperature under solvent-free conditions rgmcet.edu.in. The proposed mechanism involves the activation of the carbonyl groups by the acidic sites on the catalyst surface, followed by the nucleophilic attack of the amine rgmcet.edu.in.

The following table summarizes the effect of different catalysts on the yield of N-substituted pyrroles in Paal-Knorr type reactions, illustrating the general trends applicable to the synthesis of the 1,5-dimethyl-1H-pyrrole core.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| None | Solvent-free, room temp. | Low | rgmcet.edu.in |

| Acetic Acid | Weakly acidic | Moderate to Good | rgmcet.edu.in |

| Iodine (I2) | Solvent-free, room temp. | Excellent | rgmcet.edu.in |

| Silica Sulfuric Acid | Solvent-free, room temp. | Very High | rgmcet.edu.in |

| Cellulose Sulfuric Acid | Solvent-free, room temp. | High | rgmcet.edu.in |

Solvent Effects:

The solvent can influence the rate and outcome of the Paal-Knorr reaction by affecting the solubility of the reactants and stabilizing intermediates and transition states. While the reaction can be performed under solvent-free conditions, various solvents have been explored.

Protic Solvents: Water has been used as a green solvent for the Paal-Knorr synthesis, often in the presence of a suitable catalyst organic-chemistry.org.

Aprotic Solvents: Traditional organic solvents can be used, but there is a growing trend towards more environmentally benign options.

Ionic Liquids: These have been employed as both solvents and catalysts, offering advantages such as thermal stability and potential for recycling.

The choice of solvent can also be critical in subsequent transformations of the pyrrole ring, such as the introduction of the carboxamide group. The polarity of the solvent can influence the regioselectivity of electrophilic substitution reactions on the pyrrole ring.

Interactions and Applications of 1,5 Dimethyl 1h Pyrrole 2 Carboxamide in Advanced Chemical Systems

Supramolecular Chemistry and Self-Assembly Principles

1,5-Dimethyl-1H-pyrrole-2-carboxamide is a molecule of significant interest in supramolecular chemistry due to its specific structural features that facilitate predictable and robust non-covalent interactions. These interactions are foundational to the design of self-assembling systems and the engineering of crystalline materials with desired properties. The planarity of the pyrrole (B145914) ring, combined with the hydrogen-bonding capabilities of the carboxamide group, allows for the formation of highly ordered supramolecular architectures.

The most prominent interaction governing the self-assembly of 1,5-dimethyl-1H-pyrrole-2-carboxamide is the hydrogen bond formed by its carboxamide functional group. The amide N-H group serves as an effective hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a competent acceptor. This donor-acceptor pairing facilitates the formation of strong, directional intermolecular connections.

In the solid state, molecules of this type frequently form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. researchgate.netnih.gov This interaction creates a stable, eight-membered ring motif, often described using the graph-set notation R²₂(8). This dimerization is a consistent and predictable feature in the crystal structures of related pyrrole-2-carboxamides and is a primary driver in their self-assembly process. researchgate.net The stability and directionality of these hydrogen bonds make them a reliable tool for organizing molecules into higher-order structures. uni-regensburg.de

Table 1: Typical Hydrogen Bonding Parameters in Pyrrole Carboxamide Dimers This table presents generalized data based on common findings for this class of compounds.

| Donor (D) | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Resulting Motif |

|---|---|---|---|---|---|

| N-H (Amide) | O=C (Amide) | N-H···O | 2.8 - 3.1 | 160 - 180 | R²₂(8) Dimer |

The predictable dimerization of 1,5-dimethyl-1H-pyrrole-2-carboxamide via hydrogen bonding makes it an excellent building block, or "tecton," for crystal engineering. Crystal engineering aims to design and synthesize solid-state structures with specific topologies and properties by controlling intermolecular interactions.

Beyond hydrogen bonding, the aromatic pyrrole ring of 1,5-dimethyl-1H-pyrrole-2-carboxamide facilitates π-π stacking interactions. mdpi.com These non-covalent interactions occur between electron-rich π-systems and are crucial for the stabilization of molecular complexes and crystal lattices. nih.gov In the solid state, these interactions can connect molecules or hydrogen-bonded dimers into extended three-dimensional networks, with typical centroid-centroid separations between stacked rings measuring around 3.7–3.8 Å. researchgate.net

Table 2: Key Intermolecular Interactions and Their Roles

| Interaction Type | Participating Groups | Primary Role in Self-Assembly | Contribution to Crystal Architecture |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H and C=O | Formation of robust dimers (primary structure) | Defines the fundamental, repeating structural unit |

| π-π Stacking | Aromatic Pyrrole Rings | Stabilization of molecular packing | Links dimers or chains into 2D sheets or 3D networks |

| van der Waals Forces | Methyl groups, alkyl backbone | Space-filling and close-packing | Contributes to overall crystal density and stability |

Role as a Synthetic Synthon in Complex Molecule Construction

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. 1,5-Dimethyl-1H-pyrrole-2-carboxamide is a valuable synthon in organic synthesis, serving as a versatile building block for the construction of more complex molecular frameworks, particularly those containing the pyrrole core. sigmaaldrich.com

The pyrrole-2-carboxamide structural motif is a core component of numerous biologically active natural products, especially marine alkaloids and certain antibiotics. nih.govresearchgate.net Natural products such as congocidine and distamycin contain poly-pyrrolic structures built from pyrrole-2-carboxamide units. nih.gov The biosynthesis of many of these complex molecules proceeds through intermediates that feature a pyrrole-2-carboxylate or a related scaffold. researchgate.net

Therefore, a pre-functionalized molecule like 1,5-dimethyl-1H-pyrrole-2-carboxamide serves as an ideal starting material or key intermediate in the total synthesis of such natural products. nih.gov Its defined substitution pattern provides a strategic advantage, allowing chemists to bypass several initial steps and focus on the more complex transformations required to complete the synthesis of the target molecule. The synthesis of the heronapyrrole family of natural products, for instance, relies on the use of functionalized pyrrole precursors to construct the core heterocyclic system. nih.gov

The chemical reactivity of 1,5-dimethyl-1H-pyrrole-2-carboxamide allows it to be used as a versatile building block for a wide range of other heterocyclic compounds. scispace.com The pyrrole ring itself can undergo further electrophilic substitution, while the amide group can be modified or used as a directing group for reactions on the ring.

This versatility has been exploited in medicinal chemistry for the development of novel therapeutic agents. For example, various substituted pyrrole-2-carboxamides have been synthesized as intermediates in the creation of modified DNA minor-groove binders, which are complex molecules designed to interact with specific DNA sequences. nih.govhud.ac.uk Furthermore, the pyrrole-2-carboxamide scaffold has been systematically modified to produce potent inhibitors of mycobacterial enzymes, leading to the discovery of new drug candidates for treating tuberculosis. nih.gov In these applications, the 1,5-dimethyl-1H-pyrrole-2-carboxamide unit acts as a foundational scaffold upon which additional complexity and functionality are built.

Rational Design of Derivatives for Specific Molecular Recognition and Enzyme Interactions

The rational design of derivatives based on the 1,5-dimethyl-1H-pyrrole-2-carboxamide core is a strategic approach to developing potent and selective inhibitors for various enzymes. This process involves a deep understanding of the target's binding site and the strategic modification of the lead compound to optimize interactions.

The design of effective ligands based on the 1,5-dimethyl-1H-pyrrole-2-carboxamide scaffold hinges on the strategic exploitation of non-covalent interactions, primarily hydrophobic contacts and hydrogen bonds, within the target's binding pocket.

In the development of inhibitors for SARS-CoV-2 nonstructural protein 14 (NSP14), the amide NH of the carboxamide group was identified as a crucial hydrogen bond donor. This was observed in a model of the inhibitory ternary complex involving the enzyme, the cofactor S-adenosyl-L-homocysteine (SAH), and the inhibitor. A key hydrogen bond is formed between the SAH carboxylate and the ligand's amide NH. The benzyl substituent on the amide nitrogen further enhances binding through a stacking interaction with the salt bridge formed between the SAH carboxylate and an arginine residue (Arg310) in the enzyme's active site. acs.org This highlights the importance of both hydrogen bonding and favorable spatial arrangements for hydrophobic interactions in achieving high binding affinity.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxamide, systematic modifications have elucidated key structural features that govern their binding affinities and inhibitory potencies.

In the context of SARS-CoV-2 NSP14 inhibition, the methylation pattern on the pyrrole ring was found to be critical. The 1,5-dimethyl configuration proved to be optimal for potent inhibition. acs.org Removal of the 5-methyl group or methylation at the 3-position resulted in a significant loss of potency. Furthermore, removal of the N-methyl group from the pyrrole core also led to a complete loss of activity, as the resulting pyrrole NH cannot form a necessary hydrogen bond and incurs a desolvation penalty. acs.org Homologation of the N-methyl group to an N-ethyl group showed improved potency, whereas the same change at the 5-position led to a modest decrease in activity. acs.org

The following table summarizes the impact of modifications to the 1,5-dimethyl-1H-pyrrole core on NSP14 inhibitory activity: